1-(2-Methyl-1,3-benzoxazol-7-yl)-1-ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

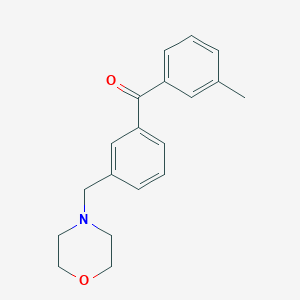

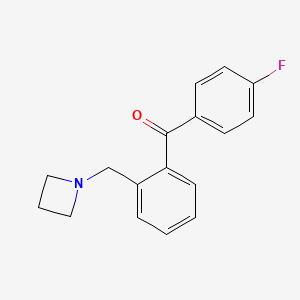

“1-(2-Methyl-1,3-benzoxazol-7-yl)-1-ethanone” is a chemical compound with the linear formula C10H9NO2 .

Molecular Structure Analysis

The molecular structure of “1-(2-Methyl-1,3-benzoxazol-7-yl)-1-ethanone” consists of a benzoxazole ring attached to an ethanone group . The benzoxazole ring contains a fusion of a benzene ring and an oxazole ring .Physical And Chemical Properties Analysis

“1-(2-Methyl-1,3-benzoxazol-7-yl)-1-ethanone” is a solid substance with a melting point between 88 and 100 degrees Celsius .科学的研究の応用

Synthesis and Biological Activities

- Synthesis of Derivatives for Immunomodulation : A derivative of 1-(2-Methyl-1,3-benzoxazol-7-yl)-1-ethanone, namely 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, showed potent immunosuppressive and immunostimulatory activities against macrophages and T-lymphocytes. This compound, along with others, inhibited nitric oxide generation stimulated by lipopolysaccharides, and displayed cytotoxicity against various cancer cell lines, suggesting its potential as a multipotent compound with biological activities (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

Chemical Synthesis and Reactions

Synthesis of Imidazo-Benzoxazol Derivatives : A study demonstrated a convenient synthesis of 1-(2-(4-substitutedphenylamino)-imidazo-[2,1-b]-benzoxazol-3-yl)-ethanone. This synthesis highlights the versatility of 1-(2-Methyl-1,3-benzoxazol-7-yl)-1-ethanone derivatives in forming complex chemical structures (Azimi, 2014).

Development of Corrosion Inhibitors : The derivative 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone was synthesized and characterized as an efficient corrosion inhibitor for mild steel in acidic environments. This derivative, containing benzene and triazole rings, demonstrated high inhibition efficiency, showcasing the chemical applicability of 1-(2-Methyl-1,3-benzoxazol-7-yl)-1-ethanone in industrial contexts (Jawad et al., 2020).

Pharmacological Studies

Analgesic and Anti-inflammatory Activities : Derivatives of 1-(2-Methyl-1,3-benzoxazol-7-yl)-1-ethanone, specifically 1-(3-methyl-2-benzoxazolinone-6-yl)-2-(4-substituted piperazine-1-yl)ethanones and ethanols, were synthesized and found to exhibit significant analgesic and anti-inflammatory activities, surpassing that of aspirin and indomethacin, without inducing gastric ulceration (Palaska et al., 1993).

Antimycotic Activity : Another study synthesized and evaluated (benzo[b]thienyl)methyl ethers of derivatives of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone and their oximes for antifungal activity. This research adds to the understanding of the potential antimycotic applications of 1-(2-Methyl-1,3-benzoxazol-7-yl)-1-ethanone derivatives (Raga et al., 1992).

Safety And Hazards

The safety information available indicates that “1-(2-Methyl-1,3-benzoxazol-7-yl)-1-ethanone” may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a dry place and storing in a closed container .

将来の方向性

The future directions for “1-(2-Methyl-1,3-benzoxazol-7-yl)-1-ethanone” and similar compounds could involve further exploration of their potential antimicrobial and anticancer activities . This could involve the design and synthesis of novel benzoxazole derivatives, as well as further in vitro and in vivo testing of these compounds.

特性

IUPAC Name |

1-(2-methyl-1,3-benzoxazol-7-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6(12)8-4-3-5-9-10(8)13-7(2)11-9/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKORIZTRRKXFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC(=C2O1)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201292468 |

Source

|

| Record name | 1-(2-Methyl-7-benzoxazolyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methyl-1,3-benzoxazol-7-yl)-1-ethanone | |

CAS RN |

952182-98-8 |

Source

|

| Record name | 1-(2-Methyl-7-benzoxazolyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methyl-7-benzoxazolyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate](/img/structure/B1324834.png)

![Ethyl 5-oxo-5-[4-(piperidinomethyl)phenyl]valerate](/img/structure/B1324835.png)

![Ethyl 6-oxo-6-[4-(piperidinomethyl)phenyl]hexanoate](/img/structure/B1324836.png)

![Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate](/img/structure/B1324837.png)

![Ethyl 4-oxo-4-[4-(3-pyrrolinomethyl)phenyl]butyrate](/img/structure/B1324841.png)

![Ethyl 6-oxo-6-[4-(3-pyrrolinomethyl)phenyl]hexanoate](/img/structure/B1324843.png)

![Ethyl 8-oxo-8-[4-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1324844.png)